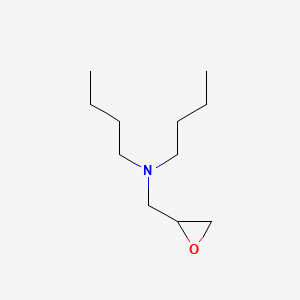

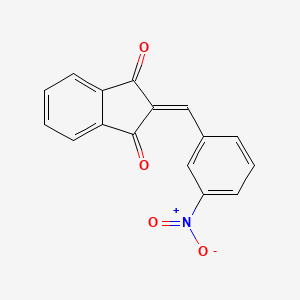

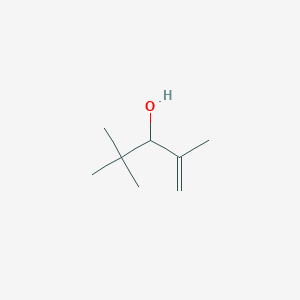

![molecular formula C9H7ClN2O B3056869 2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone CAS No. 749204-15-7](/img/structure/B3056869.png)

2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone

Overview

Description

Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications

Fluorescent Probes for Mercury Ion

A study by Shao et al. (2011) describes the synthesis of novel imidazo[1,2-a]pyridine derivatives, including those related to 2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone. These compounds were shown to be efficient fluorescent probes for detecting mercury ions in both acetonitrile and buffered aqueous solutions (Shao et al., 2011).

Structural and Magnetic Properties in Hydrochloride Crystals

Research by Yong et al. (2013) focused on the structural and magnetic properties of hydrochloride crystals based on a related compound, 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radical. They studied the magnetic susceptibilities and behaviors of these crystals, revealing interesting magnetic properties (Yong et al., 2013).

Antifungal Activity

A study by Mamolo et al. (2003) synthesized derivatives of 2-imidazol-1-yl-ethanone and tested their antifungal activity. These compounds showed moderate activity against various strains of Candida, highlighting potential applications in antifungal therapies (Mamolo et al., 2003).

Synthesis and Biological Study of Chalcones and Oxopyrimidines

Joshi et al. (2012) investigated heterosubstituted chalcones and oxopyrimidines synthesized from a compound similar to 2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone. Their research highlighted the antimicrobial potential of these compounds (Joshi et al., 2012).

Expanding Structural Diversity

Bazin et al. (2013) developed strategies for functionalizing 2-chloro-3-nitroimidazo[1,2-a]pyridine, a compound structurally related to 2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone. They explored various nucleophilic aromatic substitutions, expanding the structural diversity and potential applications of imidazo[1,2-a]pyridines (Bazin et al., 2013).

Novel Synthetic Approaches

Zeng et al. (2021) reported on a novel synthetic approach for a broad range of imidazo[1,5-α]pyridines, highlighting the importance of compounds like 2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone in expanding the scope of accessible imidazo[1,5-α]pyridines for research in organic synthesis, biomass conversion, and medicinal chemistry (Zeng et al., 2021).

Safety And Hazards

While specific safety and hazards data for “2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone” is not available, it’s important to note that compounds containing the imidazo[1,2-a]pyridine unit should be handled with care. For example, 1-(Imidazo[1,2-a]pyridin-2-yl)ethan-1-amine hydrochloride has hazard statements H317 - H319, indicating it may cause an allergic skin reaction and serious eye irritation .

Future Directions

Given the wide range of applications and biological activities of imidazo[1,2-a]pyridines, future research could focus on developing more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects . Additionally, further exploration of the therapeutic potential of these compounds could lead to the development of new drugs .

properties

IUPAC Name |

2-chloro-1-imidazo[1,2-a]pyridin-3-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-5-8(13)7-6-11-9-3-1-2-4-12(7)9/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOLKBWZZWMOEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610350 | |

| Record name | 2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone | |

CAS RN |

749204-15-7 | |

| Record name | 2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

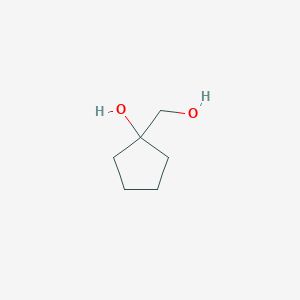

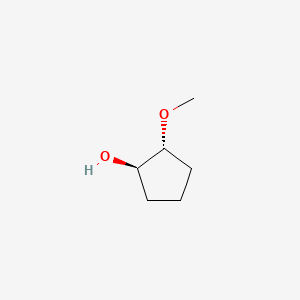

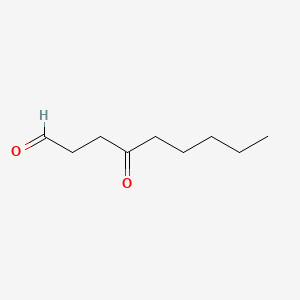

![1-Azabicyclo[3.3.1]nonan-2-one](/img/structure/B3056803.png)

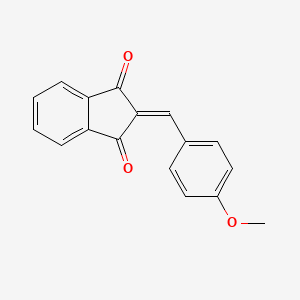

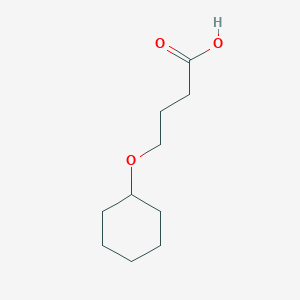

![[(10-Oxophenanthren-9-ylidene)amino]urea](/img/structure/B3056807.png)